Indigotine P free acid, also known as indigotine or indigo carmine, is an organic compound primarily recognized for its use as a food additive and colorant. It is derived from natural sources such as the Indigofera plants and certain sea snails, although synthetic production methods have become prevalent due to cost-effectiveness. The compound is classified under food colorants with the designation E132 in the European Union and CI Food Blue 1 in various regulatory frameworks.
Indigotine synthesis involves several key steps:
Indigotine has a complex molecular structure characterized by multiple functional groups that contribute to its properties:
Indigotine participates in various chemical reactions, particularly oxidation processes:
The mechanism of action for indigotine primarily revolves around its role as a dye in biological systems:
Indigotine exhibits distinct physical and chemical properties:
Property | Value |
---|---|
Appearance | Dark-blue to purple solid |
Solubility | Soluble in water (10 g/L) |
Melting Point | ~300°C |
Basic pH Range | 11.5 - 14 |
Molecular Weight | 466.36 g/mol |
Indigotine has several scientific uses across different fields:
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